molecular formula C19H19N3O2 B6346899 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354938-40-1

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346899
CAS No.: 1354938-40-1
M. Wt: 321.4 g/mol
InChI Key: UNXRBDAUVKSMFY-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrimidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl substituents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:

    4-(2-Methoxyphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a chlorine substituent instead of an ethoxy group.

    4-(2-Ethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Contains a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-18-7-5-4-6-15(18)17-12-16(21-19(20)22-17)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRBDAUVKSMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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